molecular formula C12H11ClN4O2S2 B2696697 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 532953-76-7

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2696697
CAS No.: 532953-76-7
M. Wt: 342.82
InChI Key: WXXLJSNJYGZFEL-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetylation: The acetamido group can be introduced by acetylation of the amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.

    Thioether Formation: The thioether linkage is formed by reacting the thiadiazole derivative with a suitable halogenated compound, such as 4-chlorophenylacetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the acetamido group or the thiadiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often studied for their catalytic properties in various organic reactions.

    Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.

Biology

    Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against a variety of pathogens.

    Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.

Medicine

    Drug Development: Thiadiazole derivatives are investigated for their potential as therapeutic agents in the treatment of diseases such as cancer, diabetes, and inflammatory disorders.

Industry

    Agriculture: These compounds can be used as pesticides or herbicides.

    Polymer Industry: Thiadiazole derivatives can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential biochemical pathways. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((5-nitro-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The unique combination of the acetamido group, thiadiazole ring, and chlorophenyl group in 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide may confer specific biological activities or chemical properties that are not present in other similar compounds. This uniqueness can be explored further through detailed experimental studies.

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including the thiadiazole ring and the acetamido group, contribute to its reactivity and biological efficacy.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Thiadiazole Ring : A five-membered heterocyclic ring that enhances biological activity.
  • Acetamido Group : Contributes to the hydrophilicity and solubility of the compound.
  • Chlorophenyl Moiety : Increases lipophilicity, potentially improving membrane permeability.

Table 1: Structural Features and Properties

Compound NameStructural FeaturesUnique Properties
This compoundThiadiazole ring, acetamido group, chlorophenyl moietyAntimicrobial and anticancer activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as a new antibiotic candidate. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that thiadiazole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound showed an IC50 value of approximately 10 µg/mL against breast cancer cells.
  • HepG2 Cells : Similar cytotoxic effects were observed in liver cancer cells.

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710Induces apoptosis
HepG29.6Cell cycle arrest at G2/M phase

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives. The results indicated that the presence of the chlorophenyl group significantly enhanced antimicrobial potency compared to other substituents like bromine or fluorine .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of thiadiazole derivatives on MCF-7 cells. The findings revealed that structural modifications could lead to variations in biological activity, with certain substitutions leading to enhanced potency .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, altering cellular responses.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXLJSNJYGZFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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